6-chloro-2-methylpyrimidin-4-ol hydrochloride
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Overview
Description
6-Chloro-2-methylpyrimidin-4-ol hydrochloride is a chemical compound with the molecular formula C5H5ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methylpyrimidin-4-ol hydrochloride typically involves the chlorination of 2-methylpyrimidin-4-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylpyrimidin-4-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 6-substituted pyrimidin-4-ol derivatives.
Oxidation: Formation of 2-formyl-6-chloropyrimidin-4-ol or 2-carboxy-6-chloropyrimidin-4-ol.
Reduction: Formation of 2-methyl-6-chlorodihydropyrimidin-4-ol.
Scientific Research Applications
6-Chloro-2-methylpyrimidin-4-ol hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of nucleoside analogs.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-2-methylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of nucleic acid synthesis. The chlorine atom and the hydroxyl group on the pyrimidine ring play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyrimidin-5-ol
- 6-Chloro-4-hydroxy-2-methylpyrimidine
- 5-Chloro-2-cyclopropyl-6-methyl-pyrimidin-4-ol
Uniqueness
6-Chloro-2-methylpyrimidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution and oxidation reactions makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-2-methyl-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQDBBHZJKALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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